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  • Product: 2-(5-Bromo-2-fluorophenoxy)ethan-1-amine
  • CAS: 1427361-35-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Potential Applications of 2-(5-Bromo-2-fluorophenoxy)ethylamine

Introduction: The Significance of the Phenoxyethylamine Scaffold The phenoxyethylamine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique struct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Phenoxyethylamine Scaffold

The phenoxyethylamine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural combination—an aromatic ring linked via an ether oxygen to an ethylamine sidechain—provides a versatile template for designing molecules that can interact with a wide range of biological targets. The specific substitution pattern on the aromatic ring is a critical determinant of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.

This guide focuses on a specific, yet potentially valuable, derivative: 2-(5-Bromo-2-fluorophenoxy)ethylamine . While this compound is not widely cataloged, and a specific CAS number is not publicly listed, its synthesis is readily achievable through established chemical transformations. The presence of both a bromine and a fluorine atom on the phenyl ring offers distinct advantages for drug discovery and development. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a handle for further chemical modification, such as cross-coupling reactions, allowing for the creation of diverse chemical libraries for screening.[1]

This document serves as a technical guide for researchers, chemists, and drug development professionals, providing a comprehensive overview of a proposed synthesis, safety considerations, and the potential therapeutic applications of this and related compounds.

Physicochemical Properties of Key Reagents

A successful synthesis begins with a thorough understanding of the starting materials. The proposed synthesis of 2-(5-Bromo-2-fluorophenoxy)ethylamine relies on two key precursors. Their properties are summarized below for procedural design and safety assessment.

Property5-Bromo-2-fluorophenol2-Bromoethylamine hydrobromide
CAS Number 112204-58-7[2][3][4][5]2576-47-8[6][7][8][9][10]
Molecular Formula C₆H₄BrFO[2][3][5]C₂H₇Br₂N[7]
Molecular Weight 191.00 g/mol [3][5]204.89 g/mol [7][9][10]
Appearance Colorless to light yellow/orange liquid or solidWhite to off-white crystalline solid[6][11]
Melting Point 126-131 °C (lit.)[2]172-177 °C[7][8]
Boiling Point 205.8 ± 20.0 °C at 760 mmHg[2]Not applicable
Solubility Insoluble in water, soluble in organic solvents.Soluble in water (>500 g/L)[6][7]

Proposed Synthesis Protocol: Williamson Ether Synthesis

The most direct and reliable method for preparing 2-(5-Bromo-2-fluorophenoxy)ethylamine is the Williamson ether synthesis. This classic Sₙ2 reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide.[12][13][14][15]

Causality Behind Experimental Choices:
  • Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is chosen. It is strong enough to deprotonate the phenol but not so strong as to cause side reactions with the alkyl halide. Its insolubility in some solvents can drive the reaction forward by removing the protonated base from the equilibrium.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an ideal solvent. It is polar aprotic, which effectively solvates the potassium cation without solvating the phenoxide anion, thus enhancing its nucleophilicity. Its high boiling point allows for heating to increase the reaction rate.[16]

  • Reagent Form: 2-Bromoethylamine is used as its hydrobromide salt to improve its stability and shelf-life. The base (K₂CO₃) serves a dual purpose: it deprotonates the phenol and also neutralizes the HBr salt to liberate the free amine in situ for subsequent reaction steps, though the primary reaction is the Sₙ2 displacement by the phenoxide. For clarity and to ensure the amine remains protected until after the ether linkage is formed, a protocol involving a protected ethylamine, followed by deprotection, is often preferred in complex syntheses. However, for a direct approach, the following is proposed.

Step-by-Step Methodology:
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Bromo-2-fluorophenol (1.0 eq., e.g., 5.0 g, 26.18 mmol).

  • Solvent and Base Addition: Add anhydrous DMF (approx. 50 mL) to dissolve the phenol. To this solution, add finely ground anhydrous potassium carbonate (2.0 eq., e.g., 7.24 g, 52.36 mmol).

  • Addition of Alkylating Agent: Add 2-bromoethylamine hydrobromide (1.1 eq., e.g., 5.92 g, 28.80 mmol) to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 6-12 hours, as indicated by the consumption of the starting phenol.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 200 mL of cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

    • The resulting crude oil or solid can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, often with 1-2% triethylamine added to the solvent to prevent the amine product from streaking on the silica.

  • Characterization: The final product, 2-(5-Bromo-2-fluorophenoxy)ethylamine, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

SynthesisWorkflow cluster_reaction Reaction at 80°C Phenol 5-Bromo-2-fluorophenol Reaction Williamson Ether Synthesis (SN2 Reaction) Phenol->Reaction Amine 2-Bromoethylamine HBr Amine->Reaction Base K2CO3 (Base) Base->Reaction Solvent DMF (Solvent) Solvent->Reaction Workup Aqueous Work-up (H2O, Ethyl Acetate) Reaction->Workup Cool & Quench Purification Column Chromatography Workup->Purification Extract & Dry Product 2-(5-Bromo-2-fluorophenoxy)ethylamine Purification->Product Isolate

Caption: Proposed synthesis workflow for 2-(5-Bromo-2-fluorophenoxy)ethylamine.

Potential Applications in Drug Discovery

The phenoxyethylamine framework is a key component in many central nervous system (CNS) active agents. The specific structural features of 2-(5-Bromo-2-fluorophenoxy)ethylamine make it an attractive candidate for several therapeutic areas.

  • Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs): Many antidepressants and anxiolytics function by blocking the reuptake of serotonin and/or norepinephrine. The phenoxyethylamine scaffold is present in drugs like Atomoxetine and Duloxetine. The substitutions on the phenyl ring are crucial for modulating affinity and selectivity for the serotonin transporter (SERT) and norepinephrine transporter (NET).[17]

  • Dopaminergic and Adrenergic Receptor Ligands: Substituted phenethylamines are well-known to interact with a variety of G-protein coupled receptors (GPCRs), including dopamine and adrenergic receptors.[1][18] Depending on the substitution pattern, these molecules can act as agonists or antagonists, making them relevant for treating psychiatric disorders, cardiovascular conditions, and inflammation.[1][18][19]

  • Antimicrobial and Antioxidant Agents: Recent studies have shown that certain phenethylamine derivatives possess significant antimicrobial and antioxidant properties, suggesting their potential use in treating infectious diseases and conditions related to oxidative stress.[20]

The bromine atom on the target molecule serves as a valuable synthetic handle. Through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), this position can be elaborated with a wide variety of other functional groups, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. This makes the parent compound a versatile intermediate for discovering novel therapeutics.[21][22]

SignalingPathway cluster_synapse Synapse Molecule Phenoxyethylamine Derivative Transporter Monoamine Transporter (e.g., SERT, NET) Molecule->Transporter Inhibition Signal Increased Neurotransmission Neuron_Pre Presynaptic Neuron Transporter->Neuron_Pre Recycling Synapse Synaptic Cleft Synapse->Transporter Reuptake Receptor Postsynaptic Receptor Synapse->Receptor Neuron_Pre->Synapse Release of Neurotransmitters Neuron_Post Postsynaptic Neuron Receptor->Neuron_Post Signal Transduction Receptor->Signal Leads to

Caption: Hypothetical mechanism of action for a phenoxyethylamine derivative as a reuptake inhibitor.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following precautions are based on the known hazards of the starting materials and general principles of chemical synthesis.

  • 5-Bromo-2-fluorophenol: This compound is irritating to the eyes, respiratory system, and skin.[23] It should be handled in a fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[23]

  • 2-Bromoethylamine hydrobromide: This substance is harmful if swallowed and causes skin, eye, and respiratory irritation.[10][11][24] It is also a possible sensitizer.[24] All handling should occur in a well-ventilated fume hood.[11][25] Avoid creating dust.[25] In case of contact, wash the affected area immediately with plenty of water.[23][25]

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a suspected teratogen. It should be handled with care in a fume hood, avoiding inhalation of vapors and skin contact.

All chemical manipulations should be performed by trained personnel in a controlled laboratory setting. A full risk assessment should be completed before commencing any experimental work.

References

  • 2-BROMOETHYLAMINE HYDROBROMIDE FOR SYNTHESIS MSDS. (2016, May 12). Loba Chemie. Retrieved February 20, 2026, from [Link]

  • 5-Bromo-2-fluorophenol | CAS#:112204-58-7. (2025, August 25). Chemsrc. Retrieved February 20, 2026, from [Link]

  • 5-Bromo-2-fluorophenol CAS 112204-58-7. (n.d.). Watson International. Retrieved February 20, 2026, from [Link]

  • 5-Bromo-2-fluorophenol | CAS No: 112204-58-7. (n.d.). Pharmaffiliates. Retrieved February 20, 2026, from [Link]

  • 2-Bromoethylamine hydrobromide | C2H7Br2N. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • Park, J., et al. (2020). Two newly-emerging substituted phenethylamines MAL and BOD induce differential psychopharmacological effects in rodents. PubMed. Retrieved February 20, 2026, from [Link]

  • 2-Bromo-5-fluorophenol | C6H4BrFO. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • 2-Bromo-5-fluorophenol Safety Data Sheet. (2010, August 27). Thermo Fisher Scientific. Retrieved February 20, 2026, from [Link]

  • Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. (2022, December 29). PMC. Retrieved February 20, 2026, from [Link]

  • The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. Retrieved February 20, 2026, from [Link]

  • D'Souza, A. A., & Bhuwania, R. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC. Retrieved February 20, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved February 20, 2026, from [Link]

  • Substituted phenethylamines with serotoninergic and/or norepinephrinergic activity. (n.d.). Google Patents.
  • Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. (2014, May 15). PubMed. Retrieved February 20, 2026, from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]

  • Synthesis of Substituted Phenethylamine-Based Thioureas and Their Antimicrobial and Antioxidant Properties. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • The Williamson Ether Synthesis. (2022, November 13). Chemistry Steps. Retrieved February 20, 2026, from [Link]

  • Synthesis of deuterium labeled phenethylamine derivatives. (2006, November 15). Lund University. Retrieved February 20, 2026, from [Link]

  • New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals. (2024, May 31). X-Chem. Retrieved February 20, 2026, from [Link]

  • Faster Way Sought to Synthesize Compounds for Drug Discovery. (2017, January 6). Technology Networks. Retrieved February 20, 2026, from [Link]

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. (2025, September 26). PMC. Retrieved February 20, 2026, from [Link]

Sources

Exploratory

2-(5-Bromo-2-fluorophenoxy)ethan-1-amine solubility in DMSO

An In-depth Technical Guide to the Solubility of 2-(5-Bromo-2-fluorophenoxy)ethan-1-amine in Dimethyl Sulfoxide (DMSO) Executive Summary In the landscape of modern drug discovery and development, understanding the fundam...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-(5-Bromo-2-fluorophenoxy)ethan-1-amine in Dimethyl Sulfoxide (DMSO)

Executive Summary

In the landscape of modern drug discovery and development, understanding the fundamental physicochemical properties of candidate molecules is paramount. Among these, solubility is a critical determinant of a compound's behavior in both in vitro and in vivo systems. Dimethyl sulfoxide (DMSO) has become an indispensable solvent in this field, prized for its remarkable ability to dissolve a wide spectrum of both polar and nonpolar compounds.[1][2] This guide provides a comprehensive technical overview of the solubility of 2-(5-Bromo-2-fluorophenoxy)ethan-1-amine, a representative small molecule, in DMSO. We will explore the theoretical underpinnings of its solubility, grounded in molecular structure and intermolecular forces, and present a detailed, field-proven experimental protocol for its precise determination. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding and practical methodology for handling and characterizing similar compounds.

The Central Role of DMSO in Preclinical Research

The journey of a drug candidate from a chemical library to a clinical trial is fraught with challenges, many of which are dictated by its physical properties. 2-(5-Bromo-2-fluorophenoxy)ethan-1-amine represents a class of halogenated aromatic compounds frequently encountered in medicinal chemistry. For such molecules, early and accurate characterization is essential.

DMSO's status as a "super solvent" stems from its amphipathic nature, possessing both a highly polar sulfoxide group and two nonpolar methyl groups.[3] This duality allows it to solubilize a vast chemical space, making it the industry standard for preparing high-concentration stock solutions for high-throughput screening (HTS) and various biological assays.[1][4] The ability to create a concentrated stock in DMSO that can then be diluted into aqueous media is a cornerstone of modern screening campaigns.[5] However, the very utility of DMSO necessitates a rigorous understanding of a compound's solubility limit to ensure data integrity, avoid compound precipitation in assays, and minimize potential solvent-induced artifacts.[6]

Theoretical Framework: Predicting Solubility

A molecule's solubility is not a random variable but a direct consequence of its structure and the interplay of forces between solute and solvent. A predictive understanding begins with a structural analysis of both components.

Physicochemical Profile of 2-(5-Bromo-2-fluorophenoxy)ethan-1-amine

The structure of 2-(5-Bromo-2-fluorophenoxy)ethan-1-amine contains several key functional groups that dictate its solvent interactions:

  • Aromatic Ring System: The substituted phenyl ring is largely nonpolar and will engage in van der Waals interactions, specifically London dispersion forces, with other molecules.[7][8]

  • Halogen Substituents (Br, F): The bromine and fluorine atoms are electron-withdrawing and contribute to the molecule's overall polarity and dipole moment.[9] They also increase the molecular weight and size, enhancing London dispersion forces.[10]

  • Ether Linkage (-O-): The ether group introduces a polar region and can act as a hydrogen bond acceptor.

  • Primary Amine (-NH2): This is the most significant group for interactions with polar solvents. The N-H bonds are polarized, making the amine group a strong hydrogen bond donor.[7]

The Unique Nature of DMSO as a Solvent

DMSO ((CH₃)₂SO) is a polar aprotic solvent. Its defining features are:

  • High Polarity: The sulfur-oxygen double bond is highly polarized, creating a significant dipole moment. This allows it to engage in strong dipole-dipole interactions.[2][4]

  • Aprotic Nature: DMSO lacks acidic protons, meaning it does not act as a hydrogen bond donor.

  • Strong Hydrogen Bond Acceptor: The oxygen atom in the sulfoxide group is a powerful hydrogen bond acceptor, readily interacting with hydrogen bond donors like the amine group of the target molecule.[3][11]

Key Intermolecular Interactions Driving Solubility

The dissolution of 2-(5-Bromo-2-fluorophenoxy)ethan-1-amine in DMSO is governed by a favorable balance of intermolecular forces that overcome the solute-solute and solvent-solvent interactions. The primary interactions are:

  • Hydrogen Bonding: This is the strongest and most significant interaction. The hydrogen atoms of the amine group (-NH₂) form strong hydrogen bonds with the oxygen atom of the DMSO sulfoxide group (S=O).[11]

  • Dipole-Dipole Interactions: The permanent dipoles of both the solute (due to the C-F, C-Br, C-O, and C-N bonds) and the solvent (the S=O bond) attract each other electrostatically.[7][10]

  • London Dispersion Forces: These temporary, induced-dipole attractions occur between all molecules and are particularly relevant for the nonpolar aromatic ring of the solute and the methyl groups of DMSO.[8][10]

G cluster_solute 2-(5-Bromo-2-fluorophenoxy)ethan-1-amine cluster_solvent DMSO solute_amine Primary Amine (-NH₂) (H-Bond Donor) solvent_so Sulfoxide (S=O) (H-Bond Acceptor) solute_amine->solvent_so 1. Hydrogen Bonding (Dominant Interaction) solute_ring Halogenated Phenyl Ring (Dipole & Dispersion Forces) solute_ring->solvent_so 2. Dipole-Dipole Interactions solvent_methyl Methyl Groups (-CH₃) (Dispersion Forces) solute_ring->solvent_methyl 3. London Dispersion Forces

Caption: Key intermolecular forces in the dissolution of the amine in DMSO.

Experimental Determination of Thermodynamic Solubility

While theoretical analysis is insightful, empirical measurement remains the gold standard. The following protocol describes the shake-flask method, a reliable technique for determining thermodynamic solubility, which represents the true equilibrium state of a saturated solution.[5]

Rationale for Protocol Selection

The shake-flask method is chosen for its trustworthiness and ability to produce high-quality, reproducible data. Unlike kinetic solubility assays, which can overestimate solubility due to the formation of supersaturated solutions, this equilibrium-based method ensures that the measured concentration represents the true saturation point.[5] The use of High-Performance Liquid Chromatography (HPLC) for quantification provides specificity and accuracy, separating the analyte of interest from any potential impurities.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system. Each step includes causality to ensure the researcher understands its purpose and impact on the final result.

Materials:

  • 2-(5-Bromo-2-fluorophenoxy)ethan-1-amine (as a solid powder)

  • Anhydrous DMSO (ACS Reagent Grade or higher)[12][13]

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • Thermostatic shaker/incubator set to room temperature (e.g., 25°C)

  • Centrifuge capable of >10,000 x g

  • Calibrated micropipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Appropriate mobile phase and diluent for HPLC analysis (e.g., Acetonitrile/Water)

Procedure:

  • Prepare a Supersaturated Slurry (Causality: To ensure saturation is reached from an excess of solid material):

    • Accurately weigh approximately 5-10 mg of the compound into a 2 mL microcentrifuge tube.[12] The exact mass is not critical, but it must be in clear excess of what is expected to dissolve.

    • Add a defined volume of anhydrous DMSO (e.g., 500 µL). Using anhydrous DMSO is critical as water can alter its solvency properties.[13]

    • Cap the tube tightly and vortex vigorously for 2-3 minutes to create a uniform slurry and facilitate initial dissolution.[12]

  • Equilibration (Causality: To allow the system to reach thermodynamic equilibrium):

    • Place the tube in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Incubate for 24-48 hours. This extended period is crucial to ensure the dissolution/precipitation process reaches a stable equilibrium, which is the definition of thermodynamic solubility.[5][12] Shorter times may only yield kinetic solubility values.

  • Phase Separation (Causality: To cleanly separate the saturated supernatant from undissolved solid):

    • Centrifuge the slurry at high speed (e.g., 14,000 rpm or >10,000 x g) for 10-15 minutes.[12] This step pellets the excess solid, allowing for the clear supernatant to be sampled without disturbing the equilibrium.

  • Sample Preparation for Analysis (Causality: To prepare a sample for accurate quantification within the linear range of the analytical instrument):

    • Carefully withdraw a small, known volume of the clear supernatant (e.g., 20 µL) from the top layer, being cautious not to disturb the solid pellet.

    • Perform a large, accurate serial dilution into a suitable HPLC diluent (e.g., a 1:1000 dilution by transferring 10 µL of supernatant into 10 mL of diluent). This large dilution factor is necessary to bring the concentration into the quantifiable range of the HPLC and to prevent the DMSO from interfering with the chromatography.

  • Quantification (Causality: To determine the precise concentration of the dissolved compound):

    • Analyze the diluted sample via a validated HPLC method.

    • Determine the concentration of the diluted sample by comparing its peak area against a calibration curve prepared from known concentrations of the compound.

    • Back-calculate the original concentration in the DMSO supernatant by multiplying the measured concentration by the dilution factor. This final value is the solubility.

Experimental Workflow Diagram

G A 1. Prepare Slurry (Excess solid in DMSO) B 2. Equilibrate (24-48h at 25°C) A->B C 3. Centrifuge (Separate solid & liquid) B->C D 4. Sample Supernatant (Collect saturated solution) C->D E 5. Dilute Sample (Prepare for analysis) D->E F 6. HPLC Analysis (Quantify vs. standards) E->F G 7. Calculate Solubility (Result in mg/mL or mM) F->G

Caption: Workflow for thermodynamic solubility determination via shake-flask method.

Data Interpretation and Presentation

Accurate data reporting is as crucial as the experiment itself. The final solubility should be reported in standard units that are useful for researchers.

Quantitative Data Summary

The final solubility is typically expressed in both mass/volume (mg/mL) and molarity (mM) to facilitate different downstream applications, such as preparing stock solutions for biological assays.

ParameterExample ValueUnit
Molecular Weight234.07 g/mol
Measured Concentration (Post-Dilution)0.15mg/mL
Dilution Factor1000-
Calculated Solubility (Mass) 150 mg/mL
Calculated Solubility (Molar) 640.8 mM

Note: The data presented in this table are hypothetical examples for illustrative purposes. Actual values must be determined experimentally.

Practical Considerations and Troubleshooting

  • Compound Purity: The presence of impurities can significantly affect solubility measurements. It is crucial to use a compound of the highest possible purity and to use an analytical method like HPLC that can distinguish the target compound from impurities.

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic and will readily absorb moisture from the atmosphere.[1] The presence of water can alter its solvent properties and may affect the solubility of the test compound. Always use anhydrous DMSO from a freshly opened or properly stored container.

  • Compound Stability: Verify that the compound is stable in DMSO over the 24-48 hour equilibration period. A parallel stability study using HPLC can be run to check for degradation products.

  • Kinetic vs. Thermodynamic Solubility: For high-throughput applications, kinetic solubility is often measured by adding a concentrated DMSO stock to an aqueous buffer and observing precipitation.[5] This value is often higher than thermodynamic solubility but can be less reproducible. Researchers must be clear about which type of solubility is relevant to their experiment.

Conclusion

Determining the solubility of 2-(5-Bromo-2-fluorophenoxy)ethan-1-amine in DMSO is a critical step in its preclinical evaluation. A thorough understanding of the intermolecular forces—dominated by hydrogen bonding between the compound's amine group and the solvent's sulfoxide group—provides a strong theoretical basis for its expected high solubility. This theoretical knowledge, when paired with a rigorous experimental protocol like the shake-flask method, allows researchers to generate reliable and accurate data. Such data is fundamental for designing robust experiments, ensuring the integrity of screening results, and ultimately, advancing promising compounds through the drug discovery pipeline.

References

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Gaylord Chemical. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. [Link]

  • MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • American Chemical Society (ACS). Dimethyl sulfoxide. [Link]

  • MDPI. DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • PubChemLite. 2-(5-bromo-2-fluorophenyl)ethan-1-amine. [Link]

  • PMC. Crystal structure and Hirshfeld surface analysis of 5-amino-5′-bromo-2′-oxo-2,3-dihydro-1H-spiro[imidazo[1,2-a]pyridine-7,3′-indoline]-6,8-dicarbonitrile dimethyl sulfoxide disolvate. [Link]

  • MDPI. SUPPORTING INFORMATION. [Link]

  • Gassnova. Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. [Link]

  • Walsh Medical Media. Intermolecular Forces and Their Impact on Liquid-Liquid Interactions. [Link]

  • U.S. Environmental Protection Agency (EPA). 2-Bromo-5-chloropyridin-4-amine Properties. [Link]

  • Gaylord Chemical. DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. [Link]

  • Kwantlen Polytechnic University. 10.1 Intermolecular Forces. [Link]

  • ScienceDirect. Multidisciplinary utilization of dimethyl sulfoxide: pharmacological, cellular, and molecular aspects. [Link]

  • ResearchGate. Solubility of drugs in ethanol and dmso. [Link]

  • gChem. Dimethyl Sulfoxide (DMSO). [Link]

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Foundational

A Technical Guide to Bioisosteric Replacement Using Fluorinated Phenoxy Amines: Enhancing Drug Discovery and Development

Abstract In the landscape of modern medicinal chemistry, the strategic application of bioisosterism is a cornerstone of rational drug design. This guide provides an in-depth technical exploration of a particularly potent...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic application of bioisosterism is a cornerstone of rational drug design. This guide provides an in-depth technical exploration of a particularly potent class of bioisosteres: fluorinated phenoxy amines. By wedding the structural versatility of the phenoxy amine scaffold with the unique physicochemical properties conferred by fluorine, researchers can unlock powerful new avenues for lead optimization. This document will dissect the fundamental principles underpinning this strategy, from the profound influence of fluorine on molecular properties to the practicalities of synthesis and application. We will explore how this bioisosteric replacement can be leveraged to enhance metabolic stability, fine-tune pKa and lipophilicity, and ultimately improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. Through a combination of theoretical insights, practical protocols, and illustrative case studies, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness the power of fluorinated phenoxy amines in their discovery pipelines.

The Rationale for Fluorine in Bioisosteric Replacement

Bioisosterism, the substitution of a molecular fragment with another that retains similar physical and chemical properties, is a foundational strategy in drug discovery.[1][2] It allows for the systematic modification of a lead compound to enhance desired properties while mitigating liabilities.[3] The introduction of fluorine as a bioisostere for hydrogen or a hydroxyl group has become an increasingly prevalent and successful tactic.[3][4] This is due to the unique combination of properties that fluorine imparts, which are often beneficial for drug-like molecules.

The rationale for employing fluorine is multifaceted:

  • Size and Shape: The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing for its substitution with minimal steric perturbation to the overall molecular architecture.[5] This is crucial for maintaining binding affinity to the target protein.

  • Electronegativity: As the most electronegative element, fluorine exerts a powerful inductive effect, which can significantly alter the electron distribution within a molecule.[6][7] This can be harnessed to modulate the acidity or basicity (pKa) of nearby functional groups, a critical parameter influencing a drug's solubility, absorption, and target engagement.[8][9]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[6][10] Replacing a metabolically labile C-H bond with a C-F bond can effectively block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[7][11][12]

  • Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. While fluorination of an alkyl chain typically decreases lipophilicity, fluorination of an aromatic ring often increases it.[13][14] This allows for the fine-tuning of a molecule's ability to permeate cell membranes and access its target.[13][15]

  • Conformational Control: Fluorine can influence molecular conformation through stereoelectronic effects, which can pre-organize a ligand into its bioactive conformation, thus enhancing binding affinity.[15]

The phenoxy amine scaffold provides a versatile platform for exploring these effects. The aromatic ring is amenable to various substitution patterns, allowing for the precise placement of fluorine atoms to achieve the desired modulation of properties. The amine functionality, a common feature in many bioactive molecules, can have its basicity fine-tuned by the electronic effects of the fluorinated ring.

Designing Fluorinated Phenoxy Amines: A Strategic Approach

The design of a fluorinated phenoxy amine bioisostere requires a careful consideration of the structure-activity relationship (SAR) of the parent molecule and the specific properties that need to be optimized. The following workflow outlines a strategic approach to this process.

A 1. Identify Lead Compound & Optimization Goals (e.g., improve metabolic stability, modulate pKa) B 2. Analyze Structure for Potential Bioisosteric Replacement Sites A->B C 3. Select Phenoxy Amine as Bioisosteric Scaffold B->C D 4. Determine Optimal Fluorination Pattern (mono-, di-, tri-fluoro; ortho, meta, para) C->D E 5. In Silico Modeling & Property Prediction (pKa, logP, conformational analysis) D->E F 6. Prioritize Candidates for Synthesis E->F G 7. Synthesize Fluorinated Phenoxy Amine Analogs F->G H 8. In Vitro & In Vivo Evaluation G->H I 9. Analyze SAR & Iterate Design H->I I->D Refine Fluorination

Caption: Strategic workflow for the design and optimization of fluorinated phenoxy amine bioisosteres.

Causality in Experimental Choices: The "Why" Behind Fluorination Patterns

The choice of where to place fluorine on the phenoxy ring is not arbitrary; it is a deliberate decision based on predictable effects on molecular properties.

  • Para -Fluorination: Often chosen to block para-hydroxylation, a common metabolic pathway for aromatic rings. The strong electron-withdrawing nature of fluorine at this position can also significantly lower the pKa of a distal amine group.

  • Meta -Fluorination: Can be used to alter the electronic properties of the ring with a less pronounced effect on the pKa of a side-chain amine compared to ortho or para substitution. It can also influence conformation.

  • Ortho -Fluorination: Has the most significant impact on the pKa of a proximal amine due to its close proximity and strong inductive effect. It can also introduce steric hindrance that may be beneficial or detrimental to binding.

  • Di- or Tri-fluorination: Employed to achieve a more substantial modulation of pKa and lipophilicity, or to block multiple potential sites of metabolism.[11]

Synthesis of Fluorinated Phenoxy Amines

The synthesis of fluorinated phenoxy amines can be approached through several reliable synthetic routes. The choice of strategy will depend on the availability of starting materials and the desired substitution pattern. A common and effective method involves the Williamson ether synthesis followed by amine introduction.

General Synthetic Protocol: A Self-Validating System

This protocol is designed to be self-validating by including in-process controls and characterization at each key step.

Step 1: Williamson Ether Synthesis of Fluorinated Phenyl Ethers

  • Reactants: A substituted fluorophenol and an appropriate alkyl halide (e.g., 1-bromo-2-chloroethane).

  • Base and Solvent: A suitable base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Reaction Conditions: The reaction mixture is typically heated to 60-80 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

  • Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Validation: The structure of the resulting fluorinated phenyl ether is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Introduction of the Amine Moiety

  • Reactants: The purified fluorinated phenyl ether from Step 1 and a primary or secondary amine.

  • Solvent: A high-boiling point solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) is often used.

  • Reaction Conditions: The reaction is heated to a higher temperature, typically 100-150 °C, and monitored for the consumption of the starting material.

  • Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted. The product is then purified by column chromatography or crystallization.

  • Validation: The final fluorinated phenoxy amine is thoroughly characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

A Fluorophenol + Alkyl Halide B Williamson Ether Synthesis (Base, Solvent, Heat) A->B C Fluorinated Phenyl Ether Intermediate B->C E Nucleophilic Substitution (Solvent, Heat) C->E D Amine Nucleophile D->E F Final Fluorinated Phenoxy Amine E->F G Purification & Characterization (NMR, MS) F->G

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis of Phenoxyethylamines from Amino Alcohols

Executive Summary Phenoxyethylamines (aryloxyethylamines) represent a privileged structural motif in medicinal chemistry, serving as the core pharmacophore for numerous antidepressants (e.g., Fluoxetine, Atomoxetine, Dul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenoxyethylamines (aryloxyethylamines) represent a privileged structural motif in medicinal chemistry, serving as the core pharmacophore for numerous antidepressants (e.g., Fluoxetine, Atomoxetine, Duloxetine) and cardiovascular agents. The synthesis of these targets from amino alcohols presents a classic chemoselectivity challenge: distinguishing between the nucleophilic oxygen (hydroxyl) and the nucleophilic nitrogen (amine).

This Application Note provides rigorous, field-validated protocols for transforming amino alcohols into phenoxyethylamines. We focus on two dominant pathways: the Mitsunobu Reaction (for stereochemical precision) and Nucleophilic Aromatic Substitution (SNAr) (for scalability). Crucially, this guide addresses the "hidden" bottleneck of these syntheses—purification—by detailing a scalable method for Triphenylphosphine Oxide (TPPO) removal.

Strategic Pathway Selection

The choice of synthetic route depends heavily on the substrate's stereochemistry and the electronic nature of the phenol.

FeatureMethod A: Mitsunobu Coupling Method B: SNAr / Displacement
Mechanism Redox-condensation (Dead/PPh3)Nucleophilic attack on aryl halide
Stereochemistry Inversion (Walden inversion at C-OH)Retention (if activating O) or Inversion (if SN2)
Substrate Scope Works with electron-rich & poor phenolsRequires electron-deficient aryl fluorides/chlorides
Scalability Limited by atom economy (TPPO waste)High (Commercial route for Atomoxetine)
Key Risk Separation of TPPO byproductChemoselectivity (N- vs. O-arylation)
Decision Matrix (DOT Visualization)

PathwaySelection Start Starting Material: Amino Alcohol Chiral Is the Alcohol Chiral? Start->Chiral ArylType Aryl Partner Electronics Chiral->ArylType Yes (Need Inversion) Chiral->ArylType No Mitsunobu Method A: Mitsunobu Reaction (Inversion) ArylType->Mitsunobu Electron Rich/Neutral Phenol SNAr Method B: S_NAr (Base Mediated) ArylType->SNAr Electron Deficient Aryl Fluoride Activation Method C: Sulfonate Activation (Risk: Aziridinium) ArylType->Activation Non-activated Phenol (Large Scale)

Caption: Strategic decision tree for selecting the optimal synthetic route based on chirality and aryl partner electronics.

Method A: The Mitsunobu Protocol (Stereoselective)

The Mitsunobu reaction is the "gold standard" for coupling hindered secondary alcohols with phenols, particularly when inversion of stereochemistry is required (e.g., converting (S)-amino alcohols to (R)-phenoxyethylamines).

Critical Mechanism Insight

The reaction relies on the formation of an oxo-phosphonium intermediate. The acidity of the pronucleophile (phenol) is critical; the pKa must be lower than that of the protonated betaine intermediate (<11-13) to ensure proton transfer occurs before side reactions.

Chemoselectivity Note: Primary and secondary amines can interfere. However, under standard Mitsunobu conditions, O-alkylation is kinetically favored over N-alkylation because the phenol (pronucleophile) is activated by the betaine, not the amine. If the amine is sterically unhindered, N-protection (Boc/Cbz) is recommended.

Detailed Protocol

Target: Synthesis of (R)-Atomoxetine intermediate from (S)-3-methylamino-1-phenylpropanol.

Reagents:

  • (S)-Amino Alcohol (1.0 equiv)

  • o-Cresol (1.1 equiv)

  • Triphenylphosphine (PPh3) (1.2 equiv)

  • DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Workflow:

  • Preparation: Charge a dried reactor with PPh3 and the Amino Alcohol in anhydrous THF under N2 atmosphere. Cool to 0–5 °C.

  • Phenol Addition: Add o-Cresol. The order is vital: Phenol presence prevents premature cyclization of the amino alcohol.

  • Activation: Add DIAD dropwise over 30–60 minutes, maintaining temperature <10 °C. Exothermic reaction.

  • Reaction: Allow to warm to 20–25 °C. Stir for 4–12 hours. Monitor by HPLC/TLC for consumption of alcohol.

  • Quench: Add water (0.5 vol) to quench excess betaine.

Optimization: The "Green" Workup (TPPO Removal)

The major drawback of Mitsunobu is Triphenylphosphine Oxide (TPPO) removal. Chromatography is expensive. We recommend the MgCl2 / ZnCl2 Precipitation Method (See Ref 1, 2).

  • Concentrate the reaction mixture to remove THF.

  • Redissolve residue in Ethanol or Toluene.

  • Add MgCl2 (1.5–2.0 equiv) or ZnCl2 .

  • Heat to reflux for 30 mins, then cool to 0 °C.

  • Filtration: TPPO forms a crystalline complex [ZnCl2[1]·(TPPO)2] which precipitates.[1][2][3] Filter off the solid.[1][2][3][4][5][6]

  • The filtrate contains the product with >95% of TPPO removed.

Method B: Nucleophilic Aromatic Substitution (SNAr)

For large-scale manufacturing where atom economy is paramount, SNAr is preferred. This route requires the aryl partner to be an aryl fluoride or chloride, often activated by electron-withdrawing groups or using high-temperature conditions for neutral rings (as seen in Atomoxetine synthesis).

Critical Mechanism Insight

This reaction proceeds via a Meisenheimer complex. The amino alcohol must be deprotonated to form the alkoxide.

  • The Trap: The amine is also a nucleophile.[7] If you use a base like NaH, you generate both N- and O-.

  • The Solution: Use Sodium tert-butoxide (NaOtBu) . Research indicates that NaOtBu favors O-arylation due to the "hard/soft" matching and aggregate formation, whereas bases like NaOTMS or Cs2CO3 often favor N-arylation (Ref 3).

Detailed Protocol

Target: Coupling of N-methyl-3-phenyl-3-hydroxypropylamine with 2-fluorotoluene.

Reagents:

  • Amino Alcohol (1.0 equiv)[8]

  • 2-Fluorotoluene (1.5 equiv) - Note: Unactivated, requires forcing conditions.

  • Potassium tert-butoxide (KOtBu) (1.2 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP.

Step-by-Step Workflow:

  • Alkoxide Formation: Dissolve Amino Alcohol in DMSO. Add KOtBu at 20 °C. Stir for 30 mins to generate the alkoxide.

    • Observation: Color change often indicates anion formation.

  • Displacement: Add 2-Fluorotoluene.

  • Heating: Heat to 80–100 °C. (Unactivated aryl fluorides require high energy barriers).

    • Safety: DMSO at high temp is a runaway risk. Ensure proper venting and thermal controls.

  • Workup: Cool to 20 °C. Dilute with water (5 volumes) and extract into Ethyl Acetate.

  • Purification: Wash organic layer with 1M HCl. The product (amine) moves to the aqueous phase; non-basic impurities (unreacted fluorotoluene) stay in organics. Basify aqueous layer and re-extract.[8]

Expert Insights & Troubleshooting

The Aziridinium Threat

When converting amino alcohols to leaving groups (Mesylate/Tosylate) for displacement (Method C), the nitrogen lone pair can displace the leaving group intramolecularly to form an aziridinium ion .

  • Consequence: Subsequent attack by the phenol can occur at either carbon of the aziridine ring.

    • Attack at original carbon

      
       Retention of configuration (Double inversion).
      
    • Attack at adjacent carbon

      
       Regioisomer (Rearrangement).
      
  • Prevention: Avoid sulfonate activation if regiospecificity is critical. Use Mitsunobu (Method A) which activates the oxygen via phosphorous, generally avoiding free aziridinium character in non-polar solvents.

Data Summary: Method Comparison
ParameterMitsunobu (Method A)SNAr (Method B)
Reaction Time 4–12 Hours12–24 Hours
Temperature 0 °C to RT80–110 °C
Stereochemical Outcome >98% Inversion (ee maintained)Retention (if activating O)
TPPO Content (Crude) High (~40 wt%)None
Cost Driver Reagents (DEAD/DIAD)Solvent (DMSO/NMP) & Energy
Workflow Visualization (Graphviz)

Workflow Raw Crude Reaction Mixture (Mitsunobu) Conc Concentrate to Oil Raw->Conc Complex Add ZnCl2 (2.0 eq) in EtOH/Toluene Conc->Complex Precip Precipitation of ZnCl2-TPPO Complex Complex->Precip Reflux then Cool Filter Filtration Precip->Filter Product Filtrate: Product (>95% TPPO free) Filter->Product Waste Solid Waste: TPPO Complex Filter->Waste

Caption: Scalable workflow for the removal of Triphenylphosphine Oxide (TPPO) using Zinc Chloride complexation.

References

  • Bennett, J. J., et al. (2024).[2] "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling." Organic Process Research & Development. [Link][2]

  • Batesky, D. C., et al. (2017).[3] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry. [Link]

  • Kim, S.-T., et al. (2024). "Cu-Catalyzed Amination... and Chemoselective N- and O-Arylation of Amino Alcohols." Journal of the American Chemical Society. [Link]

  • Eli Lilly and Company. (2000).[9] "Process for the preparation of atomoxetine hydrochloride." U.S. Patent 6,541,668.

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews. [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

HPLC Method Development for Halogenated Ethylamines: A Comparative Technical Guide

Topic: HPLC Method Development for Halogenated Ethylamines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Halogenated ethylamines (e.g., nit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for Halogenated Ethylamines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Halogenated ethylamines (e.g., nitrogen mustards like mechlorethamine, chlorambucil, and their intermediates like 2-bromoethylamine) represent a unique analytical challenge in drug development. They are potent alkylating agents, often serving as Active Pharmaceutical Ingredients (APIs) in oncology or as genotoxic impurities (GTIs) in synthesis.

Their analysis is complicated by a stability-polarity paradox : they are highly polar amines that require aqueous conditions for retention on C18, yet they rapidly degrade (hydrolyze) in water. This guide objectively compares three dominant chromatographic strategies—Ion-Pair Reversed-Phase (IP-RP) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Derivatization —providing actionable protocols to ensure data integrity.

Part 1: The Stability Paradox (Expertise & Causality)

Before selecting a column, one must understand the degradation mechanism. Halogenated ethylamines are not stable analytes; they are "ticking time bombs" in solution.

The Degradation Mechanism

In neutral or basic aqueous solutions, the free amine lone pair performs an intramolecular nucleophilic attack on the


-carbon, displacing the halogen. This forms a highly reactive aziridinium ion , which then hydrolyzes to an amino alcohol.
  • Implication for HPLC: Standard neutral mobile phases will cause on-column degradation, resulting in split peaks, broad humps, or quantitation of the breakdown product (alcohol) rather than the parent drug.

  • The Solution: Acidic Stabilization. At pH < 3.0, the amine is protonated (

    
    ), removing its nucleophilicity and preventing cyclization.
    

degradation_pathway Parent Halogenated Ethylamine (Intact Drug) Protonated Protonated Amine (Stable at pH < 3) Parent->Protonated  + H+ (Acidic pH)   Aziridinium Aziridinium Ion (Reactive Intermediate) Parent->Aziridinium  Neutral pH (Cyclization)   Protonated->Aziridinium  Blocked Path   Alcohol Amino Alcohol (Hydrolysis Product) Aziridinium->Alcohol  + H2O (Hydrolysis)  

Figure 1: The degradation pathway of halogenated ethylamines. Acidic conditions (green path) are essential to prevent cyclization to the aziridinium ion (red path).

Part 2: Methodology Comparison

We evaluated three primary methodologies based on retention (


), stability, and Mass Spectrometry (MS) compatibility.
Comparative Performance Matrix
FeatureMethod A: HILIC (Recommended) Method B: Ion-Pair RP (Legacy) Method C: Derivatization (UV)
Primary Mechanism Partitioning into water-enriched layerHydrophobic interaction via surfactantChemical modification (e.g., DDTC)
Retention of Polar Amines Excellent (

)
Good (Tunable with IP conc.)High (becomes hydrophobic)
MS Compatibility High (High organic MP)Low (Non-volatile salts suppress ioniz.)Moderate (Depends on reagent)
Sample Diluent 80-90% Acetonitrile (Stabilizing)Aqueous/Acidic (Risk of hydrolysis)Reaction solvent
Equilibration Time Slow (20-30 column volumes)Very Slow (Requires surface saturation)Fast
Sensitivity High (ESI+ enhanced by ACN)Lower (Suppression effects)High (UV chromophore added)
Critical Analysis
  • Why HILIC Wins: It solves the stability issue by allowing the use of high-organic (low water) mobile phases and diluents. The high acetonitrile content suppresses hydrolysis while providing excellent retention for polar amines.

  • Why IP-RP Fails for MS: Reagents like Sodium Octanesulfonate are non-volatile, fouling MS sources. Volatile alternatives (HFBA) often provide poorer peak shape.

Part 3: Strategic Method Development Protocols

Protocol A: HILIC (The Modern Standard)

Best for: LC-MS/MS analysis, trace impurities, and unstable compounds.

1. Sample Preparation (Crucial Step):

  • Diluent: 90:10 Acetonitrile:Water with 0.1% Formic Acid .

    • Reasoning: The acid stabilizes the amine; high organic matches the initial mobile phase to prevent peak distortion.

  • Container: Amber glass (light sensitive) or polypropylene (to avoid adsorption to glass silanols).

2. Chromatographic Conditions:

  • Column: Poroshell 120 HILIC-Z or BEH Amide (2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][2]

  • Gradient:

    • 0-2 min: 95% B (Isocratic hold to focus analytes).

    • 2-10 min: 95%

      
       70% B.
      
    • 10-12 min: 70% B.

  • Flow Rate: 0.4 mL/min.[3][4]

  • Temp: 30°C.

Protocol B: Ion-Pair RP (The UV Alternative)

Best for: QC labs with only UV detectors; usually for higher concentration assay work.

1. Sample Preparation:

  • Diluent: 0.1 M HCl. (Strictly acidic to prevent degradation).

2. Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • Premix: Buffer / ACN (e.g., 70:30).

    • Buffer: 20 mM Sodium Octanesulfonate + 0.1% Phosphoric Acid (pH ~2.5).

  • Detection: UV @ 210-220 nm (Low sensitivity due to lack of chromophore).

Part 4: Decision Logic & Troubleshooting

Use this decision tree to select the correct method for your specific analyte and lab capabilities.

method_selection Start Start: Select Method for Halogenated Ethylamine MS_Avail Is Mass Spec (MS) Available? Start->MS_Avail Trace Is it a Trace Impurity (<0.1%)? MS_Avail->Trace Yes Deriv Method: Derivatization (w/ DDTC for UV) MS_Avail->Deriv No (UV Only) HILIC Method: HILIC (High Sensitivity, Stable) Trace->HILIC Yes (Need Sensitivity) IPRP Method: Ion-Pair RP (Robust for Assay) Trace->IPRP No (Assay Level) Deriv->IPRP If Deriv. Fails

Figure 2: Decision tree for selecting the optimal HPLC methodology based on detector availability and sensitivity requirements.

Self-Validating System Suitability Criteria

To ensure "Trustworthiness" of the data, every run must meet these criteria:

  • Tailing Factor (

    
    ):  Must be < 1.5. (Higher indicates secondary silanol interactions or column overload).
    
  • Resolution (

    
    ):  > 2.0 between the parent amine and its hydrolysis product (amino alcohol). Inject a hydrolyzed control sample to verify separation.
    
  • Check Standard Stability: The response of the standard should not decrease by >2% over the run time. If it does, the autosampler temperature is too high (keep at 4°C).

References

  • Hydrophilic interaction liquid chromatography–tandem mass spectrometry for nitrogen mustard degradation products. Journal of Chromatography A. (2019).

  • Stability of mechlorethamine hydrochloride (nitrogen mustard) ointment measured by HPLC. Journal of Pharmacy and Pharmacology. (1993).[5]

  • HILIC Method Development and Troubleshooting Guide. Agilent Technologies. (2018).

  • Determination of nitrogen mustard metabolites in urine using high-performance liquid chromatography. Industrial Laboratory. (2021).

  • Comparison of determination of nitrogen mustard in biological fluids by HPLC and GC-MS. Turkish Journal of Biochemistry. (2001).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 2-(5-Bromo-2-fluorophenoxy)ethan-1-amine

[1] Executive Summary: Immediate Action Card Chemical Name: 2-(5-Bromo-2-fluorophenoxy)ethan-1-amine CAS Number: 1427399-64-1 Classification: Halogenated Organic Amine (Corrosive/Irritant)[1] Scenario Immediate Action Sm...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Immediate Action Card

Chemical Name: 2-(5-Bromo-2-fluorophenoxy)ethan-1-amine CAS Number: 1427399-64-1 Classification: Halogenated Organic Amine (Corrosive/Irritant)[1]

Scenario Immediate Action
Small Spill (<10 mL/g) Absorb with inert material (vermiculite/sand). Do NOT use paper towels if neat amine (exothermic reaction risk).
Skin Contact Flush with water for 15 minutes.[1][2] Amines penetrate skin rapidly; seek medical attention.
Waste Classification Halogenated Organic - Basic . Do NOT mix with acidic waste streams (Violent reaction).[2]
Disposal Method High-temperature incineration equipped with scrubbers for halogenated byproducts (HBr/HF).

Chemical Profile & Hazard Assessment

To dispose of this compound safely, one must understand its functional reactivity. It is not merely "organic waste"; it is a halogenated base .

Physicochemical Properties
PropertyDataOperational Implication
Molecular Formula C₈H₉BrFNOContains Bromine & Fluorine; requires halogen-specific incineration.
Molecular Weight 234.07 g/mol Heavy molecule; likely low volatility but dust/aerosol hazard exists.
Functional Group Primary Amine (-NH₂)Basic (pKa ~9-10) . Incompatible with acids, acid chlorides, and strong oxidizers.
Physical State Solid or Viscous OilMay adhere to glass; requires solvent rinsing for complete removal.
Stability Air-sensitive (absorbs CO₂)Old samples may form carbamate crusts; does not change disposal path but affects handling.
The "Halogenated Amine" Trap

Most laboratories segregate waste into "Halogenated" and "Non-Halogenated." However, standard halogenated waste drums often contain acidic byproducts (e.g., DCM/Chloroform extractions).

  • The Risk: Adding 2-(5-Bromo-2-fluorophenoxy)ethan-1-amine (a base) to a standard halogenated drum (often acidic) can trigger an exothermic neutralization, pressurizing the drum.

  • The Solution: Segregate into a dedicated "Basic/Amine" waste stream or neutralize carefully before combining.

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. Improper segregation is the leading cause of waste pickup rejection.

Decision Logic for Waste Segregation

The following workflow illustrates the critical decision points for segregating this specific compound.

WasteSegregation Start Waste Generation: 2-(5-Bromo-2-fluorophenoxy)ethan-1-amine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Gloves, Weigh Boats, Silica) StateCheck->Solid Liquid Liquid Waste (Mother Liquor, HPLC Stream) StateCheck->Liquid BinSolid Double Bag -> Solid Hazardous Waste Box Label: 'Solid Toxic/Irritant' Solid->BinSolid SolventCheck Solvent Composition? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv Contains DCM/CHCl3 NonHaloSolv Non-Halogenated Solvent (MeOH, EtOAc) SolventCheck->NonHaloSolv No Halogens BinHalo Container A: Halogenated Waste CHECK pH: Must NOT be Acidic HaloSolv->BinHalo Low Conc. (<5%) SeparateStream Container C: Basic/Amine Waste (Preferred for High Conc.) HaloSolv->SeparateStream High Conc. (>5%) NonHaloSolv->BinHalo Correct Path (Compound makes waste Halogenated) BinNonHalo Container B: Non-Halogenated Waste (Only if <2% Halogen content) NonHaloSolv->BinNonHalo Incorrect Path (Compound contains Br/F)

Figure 1: Decision tree for segregating 2-(5-Bromo-2-fluorophenoxy)ethan-1-amine waste. Note that even in non-halogenated solvents, the presence of the Br/F atoms in the solute technically classifies the waste as halogenated in many jurisdictions.

Detailed Disposal Workflows

Protocol A: Disposal of Pure Substance (Expired/Excess Stock)

Objective: Dispose of a vial containing >50 mg of pure chemical. Standard: RCRA (USA) / European Waste Catalogue (EWC) compliance.

  • Labeling:

    • Attach a hazardous waste tag.[3]

    • Chemical Name: Write fully: "2-(5-Bromo-2-fluorophenoxy)ethan-1-amine".

    • Hazard Checkboxes: Check "Toxic", "Corrosive" (due to amine), and "Irritant".

  • Container Selection:

    • Keep in original glass vial if possible.

    • Place the vial inside a clear, sealable secondary bag (Ziploc type) to contain potential leakage.

  • Aggregation:

    • Place the bagged vial into the "Lab Pack" drum or "Solid Hazardous Waste" bucket.

    • Do not pour pure solid into a liquid waste carboy.

Protocol B: Disposal of Reaction Mixtures & Mother Liquors

Objective: Dispose of solvent waste containing the amine.

  • pH Check (Crucial Step):

    • Dip a pH strip into the waste solution.

    • If pH < 5: STOP . You have an incompatibility. Slowly add saturated Sodium Bicarbonate (NaHCO₃) until neutral (pH 6-8).

    • Reasoning: Mixing an acidic waste stream with this amine can generate heat.

  • Carboy Selection:

    • Use the Halogenated Waste carboy (usually red or yellow tag).

    • Even if dissolved in Methanol (non-halogenated), the presence of the Bromine/Fluorine atoms in the solute often mandates halogenated disposal to prevent corrosion of standard incinerators.

  • Rinsing:

    • Triple rinse glassware with a minimal amount of Acetone or DCM.

    • Add rinsate to the same Halogenated Waste carboy.

Protocol C: Solid Waste (Contaminated Consumables)

Items: Gloves, paper towels, weigh boats, syringe filters.

  • Decontamination:

    • If items are heavily soiled (visible liquid/solid), rinse with solvent into the liquid waste container first.

  • Bagging:

    • Collect in a designated "Solid Chemical Waste" bag (typically 6-mil polyethylene).

    • Double bag if sharp odors are detected.

  • Sharps:

    • Syringes/Needles used with this compound go immediately into a Hard-Sided Sharps Container , regardless of chemical residue.

Regulatory Compliance & Documentation

When filling out waste manifests for Environmental Health & Safety (EHS) or external contractors (e.g., Veolia, Clean Harbors), use the following descriptors:

  • DOT Proper Shipping Name: Polyamines, liquid, corrosive, n.o.s. (contains 2-(5-Bromo-2-fluorophenoxy)ethan-1-amine)

  • Hazard Class: 8 (Corrosive)

  • Packing Group: III (Minor Danger) - Conservative assignment based on amine structure.

  • EPA Waste Codes (USA):

    • D002: Corrosive (if pH > 12.5 or liquid corrodes steel).

    • Not P/U Listed: This specific CAS is not on the RCRA P or U lists, but "Characteristic" rules apply.

Emergency Spill Procedures

Scenario: You drop a 5g vial of solid 2-(5-Bromo-2-fluorophenoxy)ethan-1-amine on the floor.

  • Evacuate & Ventilate: Clear the immediate area. Open fume hood sashes to max (if nearby) to pull vapors away.

  • PPE Up: Nitrile gloves (double layer recommended), lab coat, safety goggles.

  • Containment:

    • Cover the spill with Vermiculite or Dry Sand .

    • Do not use paper towels directly on the pure amine, as the heat of adsorption can be significant.

  • Cleanup:

    • Scoop the sand/chemical mix into a plastic jar or wide-mouth bottle.

    • Wipe the floor with a dilute acetic acid solution (vinegar) or soapy water to neutralize traces.

    • Test surface pH to ensure no alkaline residue remains.

  • Disposal: Label the jar as "Spill Debris: Halogenated Amine" and dispose of as solid hazardous waste.

References

  • Sigma-Aldrich. Product Search: 2-(3-bromo-5-fluorophenoxy)ethan-1-amine (Related Isomer SDS). Retrieved from .

  • Cornell University EHS. Organic Solvent Disposal Guidelines. Retrieved from .

  • US EPA. Hazardous Waste Characteristic of Corrosivity (D002). 40 CFR § 261.22. Retrieved from .

  • BLD Pharm. Product Data: 2-(5-Bromo-2-fluorophenoxy)ethan-1-amine. Retrieved from .

  • Thermo Fisher Scientific. Safety Data Sheet Guidelines for Halogenated Amines. Retrieved from .

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Bromo-2-fluorophenoxy)ethan-1-amine
Reactant of Route 2
2-(5-Bromo-2-fluorophenoxy)ethan-1-amine
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